2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate
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Overview
Description
2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate is a chemical compound that belongs to the quinazoline class. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes an allyl group attached to a piperazine ring and a hexyloxy group attached to a quinazoline core, makes it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate typically involves multiple steps. The starting materials often include quinazoline derivatives, piperazine, and allyl halides. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. The final step usually involves the formation of the fumarate salt by reacting the free base with fumaric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving rigorous purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the allyl or hexyloxy groups using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved could include signal transduction pathways, where the compound modulates the activity of key proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Allyl-1-piperazinyl)-4-phenoxyquinazoline fumarate
- 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate
- 2-(4-Allyl-1-piperazinyl)-4-butoxyquinazoline fumarate
Uniqueness
2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate is unique due to its hexyloxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
(E)-but-2-enedioic acid;4-hexoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O.C4H4O4/c1-3-5-6-9-17-26-20-18-10-7-8-11-19(18)22-21(23-20)25-15-13-24(12-4-2)14-16-25;5-3(6)1-2-4(7)8/h4,7-8,10-11H,2-3,5-6,9,12-17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGMYZHMAPDXIW-WLHGVMLRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=C/C(=O)O)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129664-17-1 |
Source
|
Record name | Quinazoline, 4-(hexyloxy)-2-(4-(2-propenyl)-1-piperazinyl)-, (E)-2-butenedioate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129664171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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